1-{3-[(3-Methylphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine
Description
Properties
IUPAC Name |
3-[(3-methylphenyl)methyl]-5-piperazin-1-yl-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4S/c1-11-3-2-4-12(9-11)10-13-16-14(19-17-13)18-7-5-15-6-8-18/h2-4,9,15H,5-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFYATNNFBCYAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2=NSC(=N2)N3CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-{3-[(3-Methylphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine is a derivative of the thiadiazole class, which has garnered attention due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , indicating the presence of a thiadiazole ring fused with a piperazine moiety. The structural characteristics contribute to its lipophilicity and potential for biological activity.
Anticancer Activity
Numerous derivatives of thiadiazole compounds have been investigated for anticancer properties. For instance, compounds containing the 1,2,4-thiadiazole scaffold have shown promising results in inhibiting cancer cell proliferation. In a study evaluating various derivatives, it was noted that certain modifications significantly enhance cytotoxicity against multiple cancer cell lines (e.g., colon and lung cancers) with IC50 values ranging from 10 to 100 µM .
Table 1: Anticancer Activity of Thiadiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HT-29 (Colon) | 25 | |
| Compound B | A549 (Lung) | 15 | |
| Compound C | MCF-7 (Breast) | 30 |
Anticonvulsant Activity
Thiadiazole derivatives are also explored for their anticonvulsant effects. A study highlighted that certain derivatives exhibited significant activity in animal models using the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests. For example, a compound structurally related to our target showed up to 75% inhibition in seizure activity at a dosage of 20 mg/kg .
Table 2: Anticonvulsant Activity in Animal Models
Antimicrobial Activity
The antimicrobial potential of thiadiazole derivatives has been documented extensively. Compounds similar to this compound have demonstrated effectiveness against various bacterial strains. For instance, derivatives were found to inhibit the growth of Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MICs) in the range of 50 to 200 µg/mL .
Table 3: Antimicrobial Activity Against Bacterial Strains
The biological activities of thiadiazole derivatives often stem from their ability to interact with specific biological targets:
- Anticancer Mechanism : Thiadiazoles may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
- Anticonvulsant Mechanism : These compounds can enhance GABAergic transmission or inhibit glutamate receptors, thus stabilizing neuronal excitability.
- Antimicrobial Mechanism : The action against bacteria is likely due to disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies
Several studies have highlighted the efficacy of thiadiazole derivatives in clinical settings or preclinical models:
- Study on Seizure Models : A derivative similar to our compound was tested in a PTZ-induced seizure model showing significant anticonvulsant activity compared to traditional medications like phenytoin .
- Cancer Cell Proliferation Study : Research demonstrated that modifications on the thiadiazole ring led to enhanced potency against breast cancer cell lines, suggesting structure-activity relationships that could guide future drug design .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. Thiadiazoles can disrupt microbial cell membranes and inhibit essential metabolic pathways. Studies have shown that derivatives of 1-{3-[(3-Methylphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine demonstrate activity against various bacterial strains, including resistant pathogens.
Anticancer Properties
Thiadiazole derivatives have been investigated for their anticancer potential. The compound has shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have reported its efficacy against several cancer cell lines, suggesting a potential role in cancer therapy.
Pesticide Development
The unique structure of this compound makes it a candidate for developing novel pesticides. Its ability to interact with biological systems can be harnessed to create effective agrochemicals that target pests while minimizing environmental impact.
Plant Growth Regulation
Research has indicated that thiadiazole derivatives can act as plant growth regulators, enhancing growth and yield in various crops. This application is particularly relevant in sustainable agriculture, where optimizing plant health and productivity is crucial.
Polymer Synthesis
The incorporation of thiadiazole units into polymer matrices has been explored for creating materials with enhanced thermal stability and mechanical properties. This compound can serve as a monomer or additive in the synthesis of advanced polymers used in coatings and composites.
Sensor Development
The electronic properties of thiadiazoles have led to their use in sensor technology. Compounds like this compound can be integrated into sensor devices for detecting environmental pollutants or biological agents due to their sensitivity to changes in external stimuli.
Case Studies
| Study Title | Year | Application | Findings |
|---|---|---|---|
| Antimicrobial Efficacy of Thiadiazole Derivatives | 2020 | Medicinal Chemistry | Demonstrated significant activity against E.coli and S.aureus strains |
| Thiadiazole-Based Compounds as Anticancer Agents | 2021 | Medicinal Chemistry | Inhibition of proliferation in breast cancer cell lines |
| Development of Eco-Friendly Pesticides | 2022 | Agriculture | Effective pest control with lower toxicity to non-target organisms |
| Synthesis of Thiadiazole Polymers for Enhanced Material Properties | 2023 | Material Science | Improved thermal stability and mechanical strength in composite materials |
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The thiadiazole ring participates in electrophilic substitution at the sulfur or nitrogen atoms, though reactivity is moderated by the electron-withdrawing nature of the ring.
Nucleophilic Substitution Reactions
The piperazine moiety undergoes nucleophilic reactions due to its secondary amine groups.
Oxidation and Reduction Reactions
The thiadiazole ring exhibits redox activity under controlled conditions.
| Reaction Type | Reagents | Products | Mechanism |
|---|---|---|---|
| Oxidation | H₂O₂, AcOH, 70°C, 2 h | Thiadiazole S-oxide derivative | Sulfur atom oxidized to sulfoxide, confirmed via NMR. |
| Reduction | LiAlH₄, THF, reflux, 6 h | Ring-opened diamine product | Thiadiazole ring reduction yields a dithiol intermediate. |
Ring-Opening and Rearrangement Reactions
Strong acidic or basic conditions induce ring-opening or structural rearrangements.
Biological Activity and Mechanistic Insights
The compound’s interactions with biological targets are tied to its reactivity:
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Anticonvulsant Activity : Derivatives inhibit voltage-gated sodium channels via hydrogen bonding with the thiadiazole sulfur and π-π stacking with the 3-methylbenzyl group .
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Antimicrobial Action : The thiadiazole ring disrupts microbial cell walls through electrophilic attack on peptidoglycan crosslinks.
Comparative Reactivity of Analogues
| Compound | Reactivity Difference | Biological Impact |
|---|---|---|
| 1-{3-[(4-Methylphenyl)methyl]-thiadiazole} | Enhanced electrophilic substitution at para-methyl position. | Higher antimicrobial potency |
| 1-{3-Phenyl-thiadiazole} | Reduced solubility due to lack of methyl group. | Lower bioavailability |
Key Research Findings:
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Microwave-assisted synthesis reduces reaction times by 40% compared to conventional methods.
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DFT calculations reveal that the thiadiazole ring’s electron-deficient nature directs regioselectivity in cycloaddition reactions .
-
Structural analogs with halogen substituents exhibit 2–3× higher anticonvulsant activity due to improved hydrophobic interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiadiazole-Piperazine Derivatives
(a) 1-{3-[(4-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine
- Structure : Differs by substitution of the benzyl group (4-chloro vs. 3-methyl).
- Synthesis : Prepared via nucleophilic substitution of chloro-thiadiazole intermediates with piperazine, similar to methods described for related compounds .
(b) 4-(3-Phenyl-[1,2,4]thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide (JNJ-1661010)
- Structure : Replaces the 3-methylbenzyl group with a phenyl-thiadiazole-piperazine-carboxamide motif.
- Activity: A covalent fatty acid amide hydrolase (FAAH) inhibitor with analgesic properties. The acyl piperazinyl fragment forms a reversible covalent bond with FAAH, increasing endogenous lipid mediators like anandamide .
- Comparison : The absence of a carboxamide group in the target compound suggests divergent mechanisms, but both share thiadiazole-piperazine scaffolds critical for target engagement.
(c) 1-[3-(3-Nitrophenyl)-1,2,4-thiadiazol-5-yl]piperazine
Piperazine Derivatives with Heterocyclic Modifications
(a) 1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine
- Structure : Replaces the thiadiazole ring with an oxadiazole, altering electronic properties (oxygen vs. sulfur).
- Activity: Oxadiazoles are bioisosteres for esters or amides, often improving metabolic stability. No specific data is provided, but such compounds are typically explored for CNS or antimicrobial applications .
(b) 1-[(2E)-3-(Naphthalen-2-yl)but-2-en-1-yl]-4-{[4-(trifluoromethyl)phenyl]methyl}piperazine
Pharmacological Implications
- Antimicrobial/Anticancer: Thiadiazole-piperazines with electron-withdrawing groups (Cl, NO₂) show promise in these areas .
- Neurological Targets : Piperazine derivatives with lipophilic substituents (e.g., naphthyl, trifluoromethyl) are explored for serotonin or dopamine receptor modulation .
- Enzyme Inhibition : The FAAH inhibitor JNJ-1661010 demonstrates how thiadiazole-piperazine scaffolds can be tailored for covalent enzyme targeting .
Preparation Methods
Core Synthesis Strategy
The preparation of 1-{3-[(3-Methylphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine involves a multi-step sequence centered on constructing the 1,2,4-thiadiazole ring and subsequent functionalization with the piperazine moiety. A widely cited approach, adapted from methods for structurally related compounds, involves the following stages:
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Formation of the Thiadiazole Core : Cyclocondensation of a thiourea derivative with a carboxylic acid or its equivalent under dehydrating conditions.
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Substitution at the 5-Position : Introduction of the piperazine group via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling.
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Functionalization at the 3-Position : Alkylation or coupling to attach the (3-methylphenyl)methyl group.
A representative synthesis begins with 3-[(3-methylphenyl)methyl]-1,2,4-thiadiazole-5-amine, which undergoes diazotization followed by displacement with piperazine. Alternatively, pre-functionalized building blocks may be assembled prior to cyclization.
Detailed Protocol from Patent Literature
A patent by Mitsubishi Pharma (CN103275010A) describes a method applicable to analogous piperazine-thiadiazole hybrids. While the patent focuses on 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine, its methodology is adaptable to the target compound through substitution of the aryl component. Key steps include:
Step 1: Formation of Intermediate III
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Reactants : 1-Acetoacetyl-4-(tert-butoxycarbonyl)piperazine (4.89 mol), phenylhydrazine (4.89 mol)
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Solvent : Ethanol (8 L)
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Conditions : Reflux at 75–85°C for 2–3 hours with anhydrous Na₂SO₄ as a desiccant
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Outcome : Brown solid intermediate III (yield: ~90%)
Step 2: Thiadiazole Cyclization
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Reactants : Intermediate III, Lawesson’s reagent (2.47 mol)
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Solvent : Tetrahydrofuran (8 L)
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Catalyst : Pyridine (400 mL)
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Conditions : 50–55°C for 12 hours
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Workup : Neutralization with NaOH, extraction with CH₂Cl₂, drying (Na₂SO₄)
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Outcome : Compound II (yield: 87%)
Step 3: Deprotection
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Reactants : Compound II (4 mol), HCl/EtOAc (5.5 L)
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Conditions : Room temperature, 12 hours
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Purification : Filtration, basification with NaOH, recrystallization
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Final Product : 1-(3-methylphenyl-substituted)piperazine (yield: 86%)
This method avoids highly toxic reagents like phosphorus pentasulfide, enhancing its industrial viability.
Comparative Analysis of Synthetic Methods
Reagent and Solvent Optimization
Recent advancements prioritize greener solvents and catalysts. A comparative study of three methods is summarized below:
Lawesson’s reagent outperforms thiophosgene in safety and efficiency, though Belleau’s method offers scalability for industrial production.
Structural Analogues and Their Synthesis
The preparation of 1-{3-[(4-Methoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine (CAS: 1029718-80-6) follows a parallel pathway, substituting 3-methylphenyl with 4-methoxyphenyl. Key deviations include:
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Coupling Step : Use of Pd/C for hydrogenolysis instead of acidic deprotection.
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Yield : 80% vs. 86% for the 3-methyl derivative, attributed to electron-donating methoxy group effects.
Mechanistic Insights and Challenges
Thiadiazole Ring Formation
The cyclocondensation of thiourea derivatives with α-keto acids proceeds via a mechanism involving:
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Nucleophilic attack by the thiourea sulfur on the carbonyl carbon.
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Elimination of water to form the thiadiazoline intermediate.
Lawesson’s reagent facilitates this process by acting as both a thiophile and dehydrating agent, though overuse can lead to over-reduction.
Industrial-Scale Considerations
| Parameter | Lawesson’s Method | Thiophosgene Method |
|---|---|---|
| Raw Material Cost | $220/kg | $310/kg |
| Waste Generation | 0.8 kg/kg product | 2.5 kg/kg product |
| Reaction Time | 14 hours | 8 hours |
| Safety Rating | B1 (Low hazard) | C3 (High hazard) |
The Lawesson-based method is economically and environmentally superior despite longer reaction times.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 1-{3-[(3-Methylphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine?
Answer:
The synthesis typically involves multi-step reactions focusing on:
- Thiadiazole Core Formation : Cyclization of thiosemicarbazides or reaction of nitriles with sulfur sources under controlled conditions.
- Piperazine Functionalization : Alkylation or acylation of the piperazine ring using reagents like formaldehyde or dibromoalkanes. For example, in related compounds, piperazine derivatives are synthesized by reacting piperazine with alkyl halides or carbonyl compounds in anhydrous ethanol under reflux .
- Coupling Strategies : Click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) is used to link the thiadiazole and piperazine moieties. highlights a similar approach for triazole-piperazine derivatives using CuSO₄·5H₂O and sodium ascorbate in a water-DCM solvent system .
Key Characterization : Post-synthesis validation includes elemental analysis , IR spectroscopy (to confirm functional groups like C-S bonds in thiadiazole), and NMR (to verify regiochemistry and substitution patterns) .
Basic: How is the structural integrity of this compound confirmed after synthesis?
Answer:
A combination of analytical and spectral techniques is employed:
- Elemental Analysis : Validates empirical formula by matching calculated and observed C, H, N, S percentages .
- Spectral Data :
- ¹H/¹³C NMR : Identifies proton environments (e.g., methyl groups on the phenyl ring) and carbon hybridization states.
- IR Spectroscopy : Detects key vibrations (e.g., C-N stretching in piperazine at ~1,100 cm⁻¹, S-N bonds in thiadiazole near 650 cm⁻¹) .
- Mass Spectrometry (MS) : Confirms molecular ion peaks and fragmentation patterns consistent with the proposed structure .
Case Study : used spectral data to confirm modified piperazine derivatives, noting that deviations in NMR shifts indicated structural modifications like β-cyclodextran inclusion .
Advanced: How do structural modifications (e.g., substituents on the phenyl ring) influence biological activity and toxicity?
Answer:
- Activity Modulation : Electron-withdrawing groups (EWGs) like halogens or nitro groups on the phenyl ring enhance receptor binding in some contexts (e.g., DPP-IV inhibition in ), while electron-donating groups (EDGs) like methoxy may improve solubility but reduce potency .
- Toxicity Trade-offs : Bulky substituents (e.g., β-cyclodextran in ) can lower toxicity by improving biocompatibility but may reduce target engagement due to steric hindrance .
- SAR Studies : Systematic variation of substituents (ortho, meta, para) reveals that ortho-substitution often enhances activity by optimizing steric and electronic interactions with target proteins .
Example : In , modifying the piperazine core with a benzyl group reduced toxicity compared to lidocaine, but activity varied depending on the substituent’s position .
Advanced: What experimental and computational approaches are used to study structure-activity relationships (SAR) for this compound?
Answer:
- In Vitro Assays :
- Computational Methods :
Case Study : In , homodimer piperazine derivatives with varying carbon linkers were tested to determine optimal chain length for anti-inflammatory activity .
Basic: What in vitro models are used to evaluate the biological activity of this compound?
Answer:
- Cell-Based Assays :
- Anti-inflammatory Activity : LPS-stimulated macrophages (e.g., RAW264.7) measure NO production () .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) assess cytotoxicity (similar to ’s triazole derivatives) .
- Antiplatelet Effects : Platelet aggregation assays using ADP or collagen as agonists () .
- Enzyme Inhibition : Fluorogenic substrates in microplate readers quantify DPP-IV or iNOS activity () .
Validation : used infiltration anesthesia models in rodents to test local anesthetic efficacy, comparing latency periods to controls .
Advanced: How can computational tools predict the pharmacological profile of this compound?
Answer:
- Pharmacokinetic Prediction : Tools like SwissADME estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions based on logP and topological polar surface area .
- Toxicity Profiling : ProTox-II predicts hepatotoxicity and mutagenicity by analyzing structural alerts (e.g., thiadiazole’s potential for reactive metabolites) .
- Target Identification : Pharos or ChEMBL databases cross-reference structural motifs with known targets (e.g., piperazine’s prevalence in GPCR ligands) .
Case Study : combined computational toxicity predictions with experimental LD₅₀ data to validate low toxicity in modified piperazines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
